Myxothiazol

Vue d'ensemble

Description

Myxothiazol is a chemical compound produced by the myxobacterium Myxococcus fulvus. This compound is a competitive inhibitor of ubiquinol and binds at the quinol oxidation site of the bc1 complex, blocking electron transfer to the Rieske iron-sulfur protein .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Myxothiazol can be synthesized through a series of chemical reactions involving thiazole derivatives. The preparation of this compound involves the use of various solvents such as ethanol, methanol, acetone, ethyl acetate, chloroform, and dichloromethane . The compound is typically stored at -20°C under argon to maintain its stability .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Myxococcus fulvus in a controlled environment. The bacterium is grown in a complex medium, and the compound is extracted using organic solvents. The extracted product is then purified through chromatographic techniques to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Myxothiazol undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit electron transport through the bc1 complex of mitochondria by blocking the reduction of cytochromes c and cl by succinate or NADH .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include antimycin, succinate, and NADH. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .

Major Products: The major products formed from the reactions involving this compound are the inhibited forms of cytochromes c and cl, which result from the blockage of electron transfer in the mitochondrial respiratory chain .

Applications De Recherche Scientifique

Mitochondrial Research

Inhibition of Complex III Activity

Myxothiazol is primarily utilized in mitochondrial research due to its ability to reversibly inhibit complex III activity. In a study involving C57Bl/J6 mice, this compound was administered intraperitoneally at a dose of 0.56 mg/kg every 24 hours. The results demonstrated a significant decrease in complex III activity to 50% of control values within 2 hours post-injection, with minimal histological changes observed in the liver over a four-day period . This model is valuable for investigating mitochondrial dysfunctions and potential therapeutic interventions for mitochondrial diseases.

Case Study: Mitochondrial Hepatopathy

A study explored the use of this compound in creating a mouse model for studying mitochondrial hepatopathies. Researchers assessed various parameters such as histology, lipid content, and gene expression in liver tissues. They found that despite the inhibition of complex III, there were no significant indicators of hepatotoxicity or inflammation after multiple doses, highlighting this compound's utility in pharmacological studies without causing overt toxicity .

Drug-Induced Toxicity Studies

Mitochondrial Toxicity Assessment

This compound has been employed to investigate drug-induced mitochondrial toxicity. For instance, it was shown that this compound can increase superoxide release synergistically when combined with other compounds like triclosan. This indicates its role in elucidating the mechanisms behind mitochondrial toxicity induced by various drugs .

Case Study: Cisplatin-Induced Nephrotoxicity

In studies focused on cisplatin-induced acute kidney injury (AKI), this compound was used to assess its effects on renal function. The findings suggested that this compound could help reveal nephrotoxic mechanisms associated with cisplatin treatment, thereby aiding in the development of protective strategies against drug-induced renal damage .

Steroidogenesis Research

Effects on Leydig Cells

This compound has been shown to influence steroidogenesis in Leydig cells, which are crucial for testosterone production. A study demonstrated that while this compound inhibited luteinizing hormone-mediated testosterone synthesis, it stimulated basal steroidogenesis under certain conditions. This dual effect suggests that this compound can be a valuable tool for dissecting the roles of mitochondria in steroid hormone production .

Antimicrobial Applications

Antibiotic Properties

Recent research has identified new derivatives of this compound with promising antimicrobial activities against various bacterial strains. Extracts from Myxococcus fulvus, which produce myxothiazols, exhibited significant antibacterial effects against pathogens such as Bacillus subtilis and Pseudomonas aeruginosa. The study highlighted the potential of these compounds as novel antibiotics .

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| This compound A | Yes (Bacillus subtilis) | Moderate (Sporobolomyces salmonicolor) |

| This compound Z | Yes (Pseudomonas aeruginosa) | Strong (Penicillium notatum) |

| New Derivatives | Varies; some show negligible activity | N/A |

Mécanisme D'action

Myxothiazol is similar to other thiazole-containing antibiotics such as strobilurin A, strobilurin B, and oudemansin . this compound is unique in its specific binding site and mechanism of action. Unlike other inhibitors, this compound does not form a hydrogen bond to the Rieske iron-sulfur protein, which allows it to bind in the ‘b-proximal’ region of the cytochrome b quinol oxidation site . This unique binding characteristic distinguishes this compound from other similar compounds and contributes to its specific inhibitory effects .

Comparaison Avec Des Composés Similaires

- Strobilurin A

- Strobilurin B

- Oudemansin

- Antimycin

Activité Biologique

Myxothiazol is a notable compound derived from myxobacteria, primarily recognized for its role as an inhibitor of mitochondrial respiratory complex III (CIII). This article examines its biological activity, mechanisms of action, and implications in various biological systems, supported by data tables and case studies.

This compound functions by binding to the ubiquinol oxidation site (Qo site) of CIII, effectively blocking electron transfer from ubiquinol to cytochrome b. This inhibition leads to a decrease in CIII activity, which has significant implications for cellular respiration and reactive oxygen species (ROS) production.

Key Findings:

- Inhibition of CIII : this compound's inhibition of CIII results in increased upstream reductive capacity and reduced downstream electron flow, affecting mitochondrial function and ROS generation .

- Impact on Neutrophils : In studies involving neutrophils, this compound treatment resulted in elevated intracellular ROS levels, specifically superoxide and hydrogen peroxide. This increase was linked to diminished activation of the NF-κB pathway and reduced pro-inflammatory cytokine production during lipopolysaccharide (LPS)-induced inflammation .

Biological Activity in Animal Models

Research has demonstrated that this compound can be administered safely in animal models without significant hepatotoxicity or lethality. For instance, a study using C57Bl/J6 mice showed that repeated administration of this compound led to reversible inhibition of CIII activity without overt liver damage.

Study Overview:

- Dosage : Mice received 0.56 mg/kg of this compound intraperitoneally every 24 hours.

- Results : A 50% decrease in CIII activity was observed within 2 hours post-injection, with only minor histological changes noted after 74 hours .

Case Studies

- Acute Lung Injury Model :

- Antifungal Activity :

Table 1: Summary of this compound's Effects on Mitochondrial Function

Propriétés

Numéro CAS |

76706-55-3 |

|---|---|

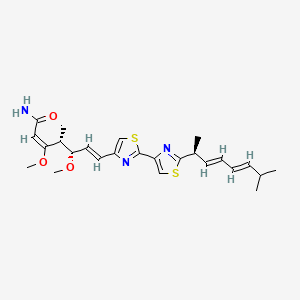

Formule moléculaire |

C25H33N3O3S2 |

Poids moléculaire |

487.7 g/mol |

Nom IUPAC |

(2Z,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(2S,3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide |

InChI |

InChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13-/t17-,18+,21-/m0/s1 |

Clé InChI |

XKTFQMCPGMTBMD-ZDBABOMLSA-N |

SMILES |

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |

SMILES isomérique |

C[C@@H](/C=C/C=C/C(C)C)C1=NC(=CS1)C2=NC(=CS2)/C=C/[C@@H]([C@@H](C)/C(=C/C(=O)N)/OC)OC |

SMILES canonique |

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |

Apparence |

Solid powder |

Key on ui other cas no. |

76706-55-3 |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2,6-heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl- myxothiazol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.